

ProTx II Technical Support Center: Ensuring Complete Block of Nav1.7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ProTx II**

Cat. No.: **B612438**

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing **ProTx II** for the complete and selective block of the Nav1.7 sodium channel. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.

Troubleshooting Guides

This section addresses common issues encountered during experiments with **ProTx II**.

Issue	Possible Cause(s)	Recommended Solution(s)
Incomplete or weak block of Nav1.7 currents	<ul style="list-style-type: none">- Suboptimal ProTx II concentration: The concentration may be too low for the specific cell type or expression system.- Peptide degradation: ProTx II may have degraded due to improper storage or handling.- Voltage protocol: The holding potential and test pulse may not be optimal for assessing ProTx II's inhibitory effect.ProTx II preferentially binds to the deactivated state of the channel.[1]	<ul style="list-style-type: none">- Titrate ProTx II concentration to determine the optimal IC50 for your system. The reported IC50 for human Nav1.7 is approximately 0.3 nM.[2][3]- Ensure ProTx II is stored at -20°C or below and handled according to the manufacturer's instructions.Prepare fresh dilutions for each experiment.- Utilize a holding potential that favors the closed/deactivated state of Nav1.7 (e.g., -100 mV or more negative).
Apparent lack of efficacy in in vivo models	<ul style="list-style-type: none">- Poor bioavailability/penetration: ProTx II may not effectively reach the target nerve tissue when administered systemically.[2][4]- Nerve sheath barrier: The perineurial sheath can limit the access of peptides to the neuronal membrane.[2]	<ul style="list-style-type: none">- Consider local administration routes such as intrathecal injection to bypass systemic circulation and directly target the desired neurons.[5]- For ex vivo nerve preparations, desheathing the nerve can improve ProTx II access.[2]
Off-target effects observed	<ul style="list-style-type: none">- Cross-reactivity with other Nav subtypes: At higher concentrations, ProTx II can inhibit other Nav channels such as Nav1.2, Nav1.5, and Nav1.6.[6]- Interaction with other ion channels: ProTx II has been shown to have effects on certain calcium (Cav3.1) and potassium	<ul style="list-style-type: none">- Use the lowest effective concentration of ProTx II to maximize selectivity for Nav1.7.- If off-target effects are a concern, consider using engineered ProTx II analogs with improved selectivity profiles.[5][8][9][10]

(Kv2.1) channels at higher concentrations.[6][7]

Variability between experimental repeats

- Inconsistent peptide concentration: Errors in dilution or peptide adsorption to labware. - Cell health and passage number: Variations in cell health or using cells of high passage number can alter channel expression and sensitivity.

- Use low-adhesion tubes and pipette tips. Prepare fresh serial dilutions for each experiment. - Maintain a consistent cell culture protocol, using cells within a defined passage number range. Monitor cell health regularly.

Frequently Asked Questions (FAQs)

General

What is **ProTx II** and how does it block Nav1.7?

ProTx II is a 30-amino acid peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, *Thrixopelma pruriens*.[11] It acts as a gating modifier, binding to the voltage-sensor domain II (VSD-II) of the Nav1.7 channel.[11] This interaction shifts the voltage-dependence of channel activation to more positive potentials, thereby inhibiting the channel from opening in response to depolarization.[6][12]

What is the selectivity profile of **ProTx II**?

ProTx II is highly selective for Nav1.7, with a reported IC50 of approximately 0.3 nM.[2][3][13] It exhibits about 100-fold selectivity over other Nav subtypes.[11] However, at higher concentrations, it can also block other channels.

Experimental Design

What is a typical effective concentration range for **ProTx II** in in vitro experiments?

For in vitro patch-clamp electrophysiology, concentrations ranging from 0.1 nM to 10 nM are typically used to achieve a significant to complete block of Nav1.7 currents. The IC50 is approximately 0.3 nM for human Nav1.7.[2][6]

How should I prepare and store **ProTx II** solutions?

ProTx II is typically supplied as a lyophilized powder. It should be reconstituted in a suitable buffer (e.g., containing 0.1% BSA to prevent adsorption) to create a stock solution, which should be aliquoted and stored at -20°C or -80°C. For experiments, fresh dilutions should be made from the stock solution in the appropriate extracellular recording solution.

Data Interpretation

My IC50 value is different from the published values. What could be the reason?

Discrepancies in IC50 values can arise from several factors, including:

- Expression system: The cellular background can influence channel pharmacology.
- Splice variants: Different splice variants of Nav1.7 may exhibit slightly different sensitivities.
- Experimental conditions: Differences in temperature, ionic concentrations, and voltage protocols can all affect the apparent affinity.

Does **ProTx II** affect the inactivation kinetics of Nav1.7?

While the primary mechanism of **ProTx II** is the inhibition of activation, some studies suggest it can also modulate fast inactivation, likely by interacting with the voltage-sensor domain IV (VSD-IV), although with much lower potency.[1][11][14]

Quantitative Data Summary

Parameter	Value	Channel Subtype(s)	Reference(s)
IC50	~0.3 nM	Human Nav1.7	[2][3][6][13]
IC50	41 nM	Nav1.2	[6]
IC50	79 nM	Nav1.5	[6]
IC50	26 nM	Nav1.6	[6]
Kd	0.3 nM	Recombinant hNav1.7	[2][4]

Key Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This protocol outlines the general steps for assessing the inhibitory effect of **ProTx II** on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Preparation:

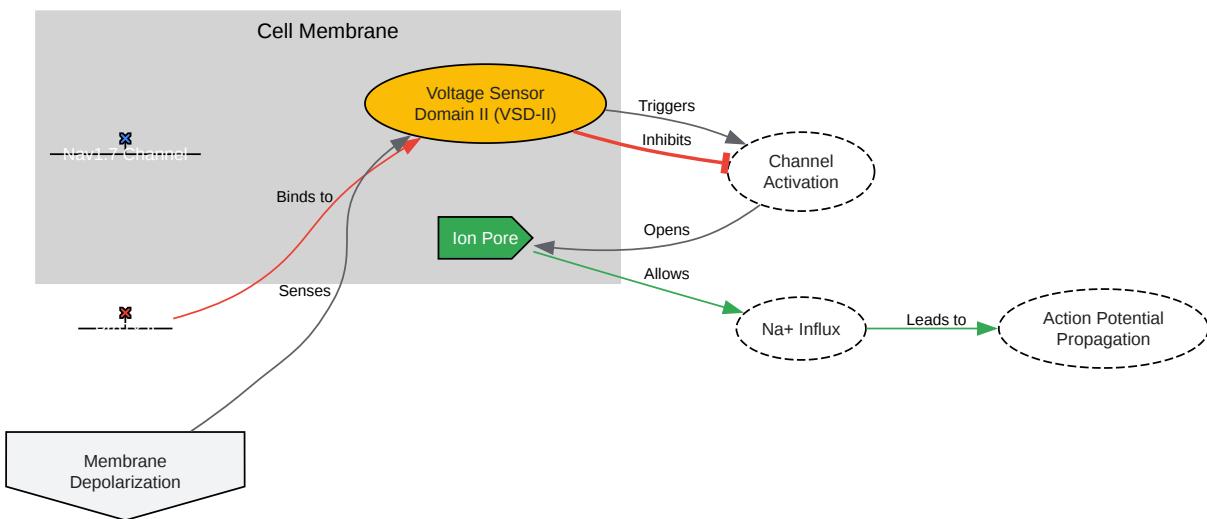
- Culture cells expressing the Nav1.7 channel of interest.
- Plate cells onto glass coverslips 24-48 hours before the experiment.
- Use a marker (e.g., GFP) to identify transfected cells.

2. Solutions:

- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).
- **ProTx II** Solutions: Prepare fresh dilutions of **ProTx II** in the external solution at the desired concentrations.

3. Electrophysiological Recording:

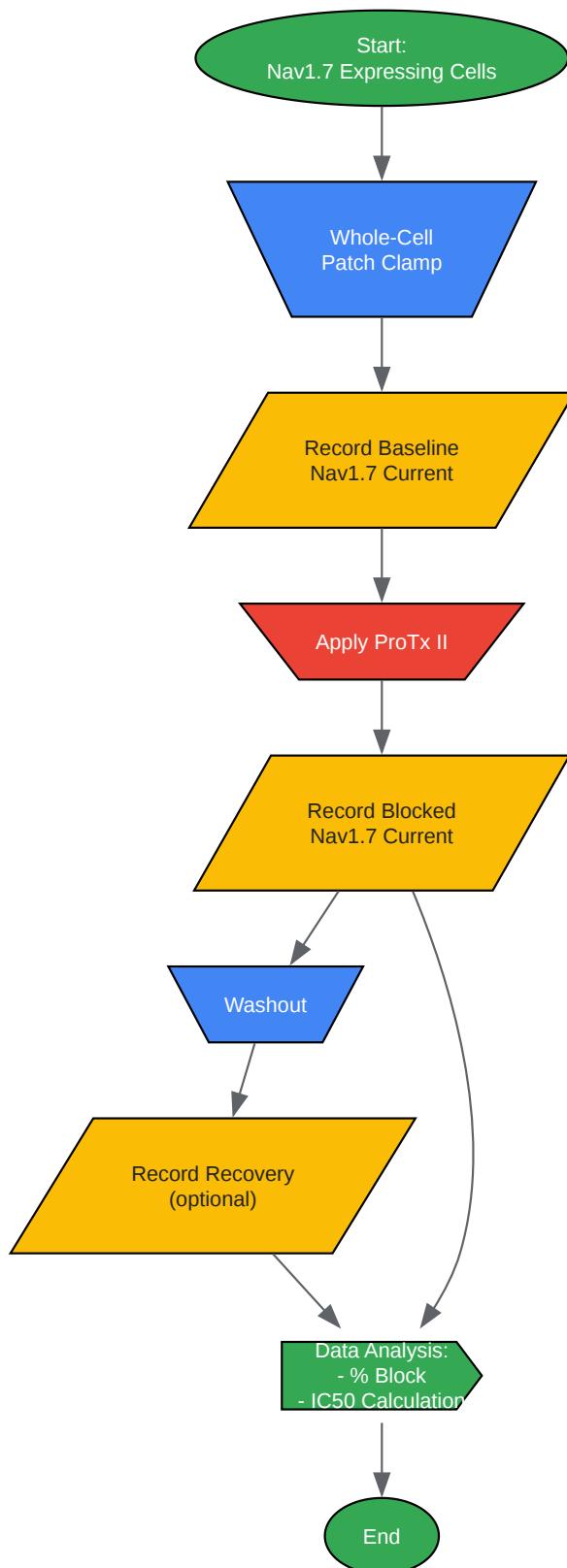
- Transfer a coverslip to the recording chamber on an inverted microscope.
- Perfusion with external solution.
- Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a transfected cell.
- Hold the cell at a membrane potential of -100 mV.
- Evoke Nav1.7 currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms) at a regular interval (e.g., every 10 seconds).


4. **ProTx II** Application and Data Acquisition:

- Establish a stable baseline recording of the Nav1.7 current.
- Perfusion the cell with the external solution containing the desired concentration of **ProTx II**.
- Continue recording until the inhibitory effect of **ProTx II** reaches a steady state.
- To determine the dose-response relationship, apply increasing concentrations of **ProTx II**, allowing for washout between applications if the effect is reversible.

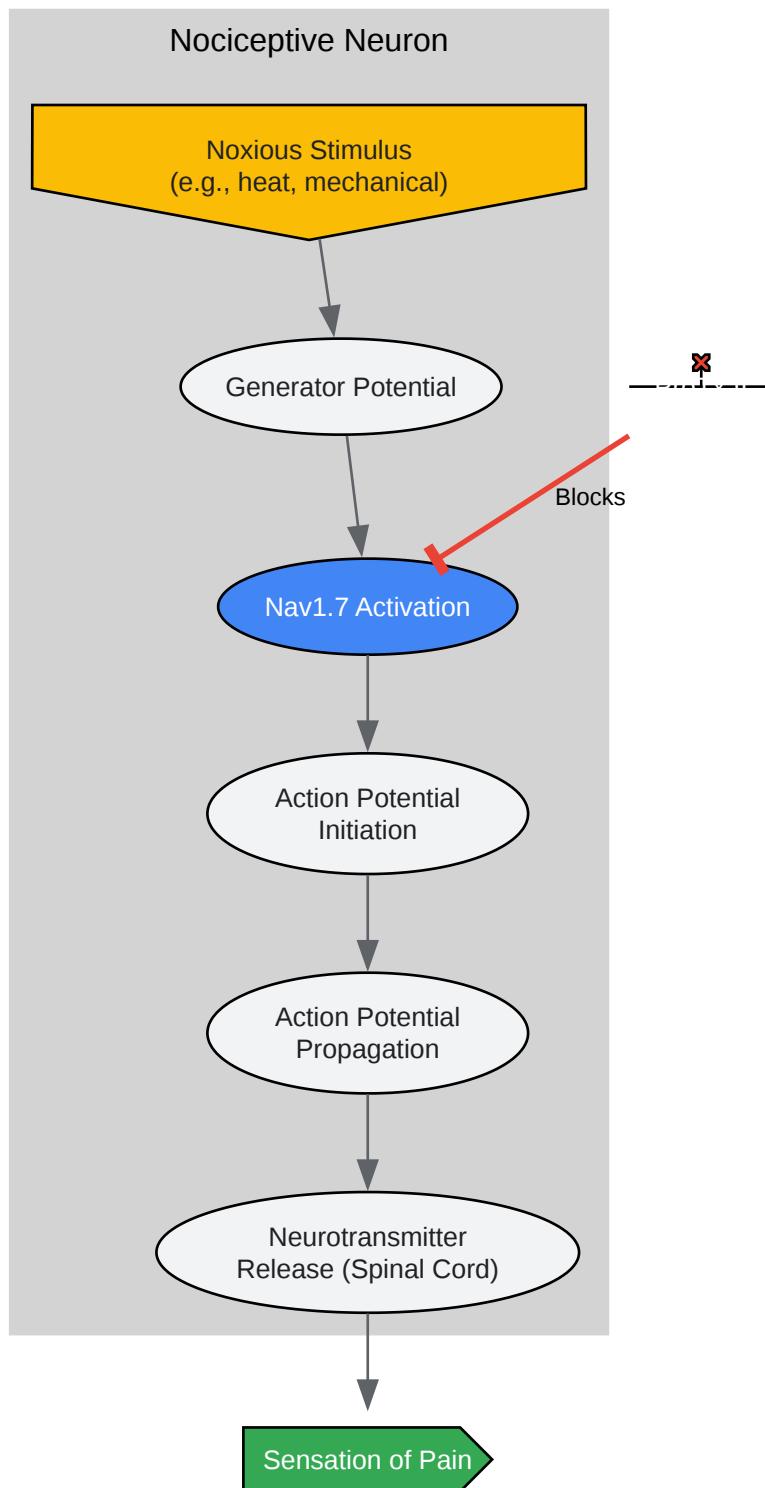
- Analyze the peak inward current amplitude to quantify the degree of block.

Visualizations


ProTx II Mechanism of Action on Nav1.7

[Click to download full resolution via product page](#)

Caption: **ProTx II** binds to the Voltage Sensor Domain II (VSD-II) of the Nav1.7 channel, inhibiting its activation in response to membrane depolarization.


Experimental Workflow for Assessing ProTx II Efficacy

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for quantifying the inhibitory effect of ProTx II on Nav1.7 channels using whole-cell patch-clamp electrophysiology.

Nav1.7 Signaling in Nociception

[Click to download full resolution via product page](#)

Caption: The role of Nav1.7 in the nociceptive signaling pathway and the point of intervention for **ProTx II**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Elucidating Molecular Mechanisms of Prototoxin-2 State-specific Binding to the Human NaV1.7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] ProTx-II, a Selective Inhibitor of NaV1.7 Sodium Channels, Blocks Action Potential Propagation in Nociceptors | Semantic Scholar [semanticscholar.org]
- 5. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. irbm.com [irbm.com]
- 11. Prototoxin-II - Wikipedia [en.wikipedia.org]
- 12. Evidence for multiple effects of ProTxII on activation gating in NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interaction of Tarantula Venom Peptide ProTx-II with Lipid Membranes Is a Prerequisite for Its Inhibition of Human Voltage-gated Sodium Channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ProTx II Technical Support Center: Ensuring Complete Block of Nav1.7]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612438#ensuring-complete-block-of-nav1-7-with-protx-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com